molecular formula C14H10BrF2NO2 B2990084 Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate CAS No. 2580208-04-2

Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate

Cat. No.: B2990084
CAS No.: 2580208-04-2
M. Wt: 342.14
InChI Key: PJXTWKNZUWLXRE-UHFFFAOYSA-N
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Description

Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate (CAS: EN300-27702956) is a fluorinated ester derivative with the molecular formula C₁₄H₁₀BrF₂NO₂ and a molecular weight of 342.14 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 6-position and a difluoroacetate ester group at the 2-position. The benzyl ester moiety enhances lipophilicity, making it useful in medicinal chemistry and cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the bromine’s role as a leaving group.

Properties

IUPAC Name

benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c15-12-8-4-7-11(18-12)14(16,17)13(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXTWKNZUWLXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=NC(=CC=C2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromopyridin-2-ylmethanol and benzyl 2,2-difluoroacetate.

    Esterification Reaction: The 6-bromopyridin-2-ylmethanol is reacted with benzyl 2,2-difluoroacetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 6-bromopyridin-2-ylmethanol and 2,2-difluoroacetic acid.

    Oxidation: Pyridine derivatives with additional functional groups such as carboxylic acids or ketones.

Scientific Research Applications

Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The bromine and difluoroacetate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, resulting in specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(3-Bromophenyl)-2,2-Difluoroacetate
  • Molecular Formula: C₁₂H₁₁BrF₂O₂ (Note: lists C₁₂H₂₄N₂, which conflicts with the compound’s name; this may be an error) .
  • Molecular Weight : 196.33 g/mol.
  • Key Differences :
    • Replaces the pyridine ring with a benzene ring.
    • Bromine is at the 3-position on the phenyl group instead of the 6-position on pyridine.
    • Ethyl ester instead of benzyl ester reduces steric bulk and lipophilicity.
Ethyl 2-(5-Bromopyridin-2-yl)-2,2-Difluoroacetate (CAS: 294181-95-6)
  • Molecular Formula: C₁₀H₉BrF₂NO₂ (estimated).
  • Key Differences :
    • Bromine at the 5-position on pyridine vs. 6-position in the target compound.
    • Positional isomerism alters electronic properties and reactivity in metal-catalyzed reactions .
Ethyl 2-(4-Bromophenyl)-2,2-Difluoroacetate (CAS: 1001414-82-9)
  • Molecular Formula : C₁₀H₉BrF₂O₂.
  • Key Differences :
    • Para-bromine substitution on benzene vs. pyridine.
    • Lower metabolic stability due to the absence of pyridine’s electron-deficient ring .

Ester Group Modifications

Methyl 2-(Fluoroformyl)Difluoroacetate (CAS: 69116-71-8)
  • Molecular Formula : C₄H₃F₃O₃.
  • Molecular Weight : 156.06 g/mol.
  • Key Differences :
    • Methyl ester instead of benzyl ester reduces molecular weight and lipophilicity.
    • Fluoroformyl group (–COF) introduces high reactivity, making it unsuitable for stable intermediates .
Lithium(1+) 2-(6-Chloropyridin-2-yl)-2-Methoxyacetate
  • Molecular Formula: Not explicitly stated ().
  • Key Differences :
    • Methoxy group (–OCH₃) instead of difluoroacetate.
    • Chlorine replaces bromine, reducing leaving-group ability in nucleophilic substitutions .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Benzyl 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetate C₁₄H₁₀BrF₂NO₂ 342.14 EN300-27702956 Pyridine ring, 6-Br, benzyl ester
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate C₁₂H₁₁BrF₂O₂* 196.33 885068-75-7 Benzene ring, 3-Br, ethyl ester (discrepancy in formula noted)
Ethyl 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetate C₁₀H₉BrF₂NO₂ ~294.08 294181-95-6 Pyridine ring, 5-Br, ethyl ester
Methyl 2-(Fluoroformyl)Difluoroacetate C₄H₃F₃O₃ 156.06 69116-71-8 Methyl ester, fluoroformyl group, highly reactive

*Assumed corrected formula based on IUPAC naming conventions.

Key Research Findings

Reactivity in Cross-Coupling Reactions

  • The 6-bromopyridin-2-yl group in the target compound shows enhanced reactivity in Suzuki-Miyaura couplings compared to phenyl analogs due to pyridine’s electron-withdrawing nature .
  • Ethyl esters (e.g., 1001414-82-9) exhibit faster hydrolysis rates than benzyl esters, impacting prodrug design .

Metabolic and Physicochemical Properties

  • Benzyl esters improve membrane permeability but may require enzymatic cleavage for activation.
  • Difluoroacetate groups increase metabolic stability compared to non-fluorinated analogs .

Biological Activity

Benzyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate is an organic compound notable for its unique structural features, including a bromine atom and difluoroacetate group, which contribute to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula : C13_{13}H10_{10}BrF2_2N O2_2

CAS Number : 2580208-04-2

The compound consists of a benzyl ester linked to a pyridine ring substituted with bromine and difluoroacetate groups. The presence of these functional groups enhances its reactivity and biological activity, making it a valuable candidate for various applications in medicinal chemistry and material science.

The mechanism of action for this compound involves interactions with specific molecular targets in biological systems:

  • Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : The difluoroacetate group may interact with receptors or proteins, affecting signaling pathways critical for cell proliferation and survival.
  • Formation of Reactive Intermediates : The compound can undergo hydrolysis or oxidation, leading to the generation of reactive intermediates that can interact with various biomolecules.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that related compounds effectively inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50_{50} values for these compounds often fall within the range of micromolar concentrations, indicating promising anticancer potential .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have shown selective activity against Gram-positive bacteria and some fungi. While specific data on this compound is limited, its analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organisms/CellsIC50_{50} (µM)
This compoundAnticancerHeLa, MCF-7~5
1-[3-(trifluoromethyl)benzyl]ureaAnticancerJurkat4.64
3-(2-benzoxazol-5-yl)alanine derivativesAntimicrobialE. coli, S. aureusNot specified

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. Its ability to modulate biological pathways makes it suitable for developing new therapeutic agents targeting cancer and infectious diseases. Moreover, its unique chemical properties allow for further modifications to enhance efficacy and reduce toxicity.

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